tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545467
InChI: InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19?,20-,21?/m1/s1
SMILES:
Molecular Formula: C23H43NO9
Molecular Weight: 477.6 g/mol

tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC14545467

Molecular Formula: C23H43NO9

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C23H43NO9
Molecular Weight 477.6 g/mol
IUPAC Name tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19?,20-,21?/m1/s1
Standard InChI Key ZKEBNPQGNDNRDY-NYLDSWQDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](CC1CO)OCCOCCOCCOCCOC2CCCCO2
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrrolidine ring with two distinct substituents:

  • A tert-butoxycarbonyl (Boc) group at the N1 position, providing steric protection and synthetic versatility.

  • A hydroxymethyl group at the C2 position, offering a handle for further functionalization.

  • A tetraethylene glycol (PEG4) chain at the C4 position, terminated by a tetrahydro-2H-pyran-2-yl (THP) ether protecting group .

The stereochemistry is defined as (2S,4R), critical for maintaining spatial orientation in biological systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>43</sub>NO<sub>9</sub>
Molecular Weight477.6 g/mol
IUPAC Nametert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate
CAS Number2378261-80-2

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three key steps:

  • Core Formation: (2S,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine (CAS: 61478-26-0) serves as the starting material .

  • PEG4-THP Conjugation: The hydroxyl group at C4 undergoes stepwise etherification with tetraethylene glycol monomethyl ether, followed by THP protection using dihydropyran under acidic conditions .

  • Purification: Chromatographic techniques yield the final product with >97% purity.

Spectroscopic Data

  • <sup>1</sup>H NMR: Peaks at δ 1.43 (s, Boc CH<sub>3</sub>), 3.51–3.78 (m, PEG4 and THP protons), 4.62 (d, THP anomeric proton).

  • IR: Stretches at 1695 cm<sup>−1</sup> (Boc carbonyl) and 1100 cm<sup>−1</sup> (C-O-C ether) .

Role in PROTAC Development

Mechanism of Action

PROTACs require a bifunctional linker to tether an E3 ubiquitin ligase ligand to a target protein binder. The PEG4 chain in this compound:

  • Provides flexibility (optimal length: ~20 Å) to accommodate ternary complex formation.

  • Enhances solubility in polar solvents, improving bioavailability.

Table 2: PROTAC Linker Performance

Linker PropertyImpact on Efficacy
PEG Length (n=4)Balances flexibility/rigidity
THP ProtectionPrevents premature oxidation
Boc GroupEnables late-stage deprotection for conjugation

Case Study: PROTAC K-Ras Degrader-1

In SW1573 lung cancer cells, PROTACs incorporating this linker demonstrated ≥70% degradation efficacy of oncogenic K-Ras(G12C) at 10 µM. The THP group’s stability under physiological conditions was pivotal for sustained activity.

Research Findings and Applications

Structure-Activity Relationships (SAR)

  • Stereochemistry: The (2S,4R) configuration improved binding affinity by 3-fold compared to diastereomers .

  • PEG Optimization: Shorter chains (n=2) reduced degradation efficacy by 40%, while longer chains (n=6) induced aggregation.

Comparative Analysis with Alternative Linkers

Linker TypeDegradation EfficacySolubility (mg/mL)
PEG4-THP (This compound)70%12.5
Alkyl Spacers45%2.1
Aromatic Linkers58%0.8

Future Perspectives

Targeted Modifications

  • THP Removal: Acidic cleavage (e.g., HCl/MeOH) exposes a hydroxyl group for bioconjugation .

  • Boc Deprotection: Trifluoroacetic acid (TFA) yields a free amine for coupling to protein ligands.

Emerging Applications

Beyond PROTACs, this linker shows promise in:

  • Antibody-Drug Conjugates (ADCs): PEG4 improves tumor penetration.

  • Nanoparticle Functionalization: Enhances payload delivery to intracellular targets.

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